molecular formula C22H16N4O2 B2703688 2-(4-nitrophenyl)-N,6-diphenylpyrimidin-4-amine CAS No. 352224-38-5

2-(4-nitrophenyl)-N,6-diphenylpyrimidin-4-amine

Cat. No.: B2703688
CAS No.: 352224-38-5
M. Wt: 368.396
InChI Key: TVDRXJACBQDOEV-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-N,6-diphenylpyrimidin-4-amine is a chemical compound with the CAS Number 352224-38-5 and a molecular weight of 368.40 g/mol . It belongs to the 4,6-diphenylpyrimidin-2-amine class of compounds, a scaffold recognized in medicinal chemistry for its diverse pharmacological potential . The pyrimidine core is a fundamental structure in biologically active molecules and serves as a versatile building block for developing novel therapeutic agents . Research into closely related 4,6-diarylpyrimidin-2-amine derivatives has demonstrated significant biological activities, particularly in anticancer research . Some compounds in this class have been identified as potent inhibitors of Aurora Kinase A (AURKA), a key regulator of cell division that is often overexpressed in cancer cells . These inhibitors can induce G2/M phase cell cycle arrest and promote caspase-mediated apoptotic cell death in human cancer cell lines, such as HCT116 colon cancer cells . Furthermore, the broader structural class of nitrogen-containing aromatic heterocycles to which this compound belongs is investigated for targeting central nervous system disorders and other therapeutic areas . This product is intended for research applications in chemical biology and drug discovery. For Research Use Only. Not for human or veterinary or diagnostic use.

Properties

IUPAC Name

2-(4-nitrophenyl)-N,6-diphenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O2/c27-26(28)19-13-11-17(12-14-19)22-24-20(16-7-3-1-4-8-16)15-21(25-22)23-18-9-5-2-6-10-18/h1-15H,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVDRXJACBQDOEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-N,6-diphenylpyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-nitrobenzaldehyde with benzylamine to form an intermediate Schiff base, which is then cyclized with benzyl cyanide under basic conditions to yield the desired pyrimidine derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)-N,6-diphenylpyrimidin-4-amine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

    Oxidation: The compound can be oxidized to form quinone derivatives under strong oxidizing conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Major Products Formed

    Reduction: 2-(4-aminophenyl)-N,6-diphenyl-4-pyrimidinamine

    Substitution: Various nitro or halogenated derivatives

    Oxidation: Quinone derivatives

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(4-nitrophenyl)-N,6-diphenylpyrimidin-4-amine typically involves the condensation of appropriate precursors under controlled conditions. A study outlined a method where 1-(4-nitrophenyl)-3-phenylprop-2-en-1-one was reacted with guanidine carbonate in dimethylformamide at elevated temperatures. The resulting compound was characterized using various techniques, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm its structure and purity .

Anticancer Properties

Research indicates that derivatives of pyrimidine compounds, including 2-(4-nitrophenyl)-N,6-diphenylpyrimidin-4-amine, exhibit significant anticancer activity. In vitro studies have shown that these compounds can induce cytotoxic effects against various cancer cell lines. For instance, specific derivatives demonstrated IC50 values lower than that of standard chemotherapeutics like doxorubicin when tested against pancreatic and lung cancer cell lines .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. DPPH scavenging assays revealed that certain derivatives exhibit strong antioxidant activity, which may contribute to their therapeutic potential by mitigating oxidative stress in biological systems . This property is particularly important as oxidative stress is implicated in various diseases, including cancer.

Other Pharmacological Applications

Beyond anticancer and antioxidant activities, compounds containing nitrophenyl groups have been investigated for their roles as enzyme inhibitors and in treating cardiovascular diseases. The nitro group enhances the biological activity of the pyrimidine framework, making it a valuable moiety in drug design .

Case Study 1: Anticancer Activity Assessment

A comprehensive study evaluated the cytotoxic effects of several pyrimidine derivatives on pancreatic cancer cell lines. The results indicated that among the tested compounds, those with a nitrophenyl substituent exhibited superior cytotoxicity compared to others. The study concluded that the incorporation of nitrophenyl groups into pyrimidine structures could enhance their efficacy as anticancer agents .

Case Study 2: Antioxidant Evaluation

In another study focusing on antioxidant properties, various synthesized compounds were subjected to DPPH assays. The findings highlighted that certain derivatives showed significant radical scavenging activity at low concentrations, suggesting their potential use as natural antioxidants in pharmaceutical formulations .

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-N,6-diphenylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and electrostatic interactions, while the pyrimidine ring can engage in π-π stacking with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

The following analysis compares 2-(4-nitrophenyl)-N,6-diphenylpyrimidin-4-amine with structurally related pyrimidine derivatives, focusing on substituent effects, synthesis, and biological activity.

Structural and Electronic Comparisons
Compound Name Substituents Molecular Formula Molecular Weight Key Structural Features References
2-(4-Nitrophenyl)-N,6-diphenylpyrimidin-4-amine - C2: 4-nitrophenyl
- C4: N-phenyl
- C6: Phenyl
C23H18N4O2 382.42 g/mol Electron-deficient pyrimidine core due to nitro group; planar aromatic systems
N-(4-Fluoro-3-nitrophenyl)-6-methyl-2-phenylpyrimidin-4-amine - C4: 4-fluoro-3-nitrophenyl
- C6: Methyl
C17H13FN4O2 324.31 g/mol Fluoro and nitro groups enhance polarity; methyl group increases steric bulk
5-[(4-Fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine - C5: (4-fluoroanilino)methyl
- C4: 4-methylphenyl
- C6: Methyl
C26H24FN5 425.50 g/mol Extended conjugation via aminomethyl group; intramolecular N–H⋯N hydrogen bonding
N-Benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine - C4: N-benzyl
- C2: 4-nitrophenyl
- C6: Phenyl
C23H18N4O2 382.42 g/mol Benzyl group increases lipophilicity; nitro group maintains electron deficiency

Key Observations :

  • Substituent Effects : Methyl or benzyl groups (e.g., in ) increase steric bulk, which may reduce solubility but improve membrane permeability.
  • Hydrogen Bonding: Derivatives with aminomethyl substituents (e.g., ) exhibit intramolecular N–H⋯N bonds, stabilizing molecular conformations critical for bioactivity.

Key Observations :

  • Nitro-containing compounds (e.g., ) consistently show antimicrobial activity, suggesting the target compound may share this trait.
  • Derivatives with hydrogen-bonding networks (e.g., ) exhibit stabilized conformations that could enhance target binding.

Key Observations :

  • Low yields in certain syntheses (e.g., 12.5% in ) highlight challenges in introducing nitro and fluoro groups.
  • Crystallographic data (e.g., ) reveal that substituents influence molecular packing and intermolecular interactions, which may correlate with bioavailability.

Biological Activity

2-(4-nitrophenyl)-N,6-diphenylpyrimidin-4-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its mechanisms of action and therapeutic potential.

The compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. The structure includes a nitrophenyl group and two phenyl substituents at the 4 and 6 positions of the pyrimidine ring, contributing to its pharmacological properties.

Synthesis

The synthesis of 2-(4-nitrophenyl)-N,6-diphenylpyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. The general synthetic route involves:

  • Formation of the Pyrimidine Ring : Using guanidine derivatives and appropriate aldehydes or ketones.
  • Substitution Reactions : Introducing the nitrophenyl group through electrophilic aromatic substitution.

The yield and purity of the synthesized compound are critical for ensuring reliable biological testing.

Anticancer Activity

Research indicates that compounds structurally related to 2-(4-nitrophenyl)-N,6-diphenylpyrimidin-4-amine exhibit significant anticancer properties. Specifically, studies have shown that these compounds act as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK9, which is crucial in regulating cell cycle progression and transcriptional elongation in cancer cells.

  • Mechanism of Action : The inhibition of CDK9 leads to decreased phosphorylation of RNA polymerase II, resulting in reduced transcription of oncogenes.
  • Case Study : A focused library of substituted N,6-diphenylpyrimidin-4-amines demonstrated selective inhibition against various cancer cell lines, including those resistant to conventional therapies .

Antimicrobial Activity

In addition to anticancer effects, 2-(4-nitrophenyl)-N,6-diphenylpyrimidin-4-amine has shown promising results in antimicrobial assays.

  • Evaluation Methods : Standard methods such as disk diffusion and minimum inhibitory concentration (MIC) tests were employed to assess antibacterial and antifungal activities.
  • Findings : The compound exhibited notable activity against several bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics is essential for evaluating the therapeutic potential of 2-(4-nitrophenyl)-N,6-diphenylpyrimidin-4-amine. Studies indicate favorable absorption characteristics with moderate bioavailability. However, toxicity assessments revealed that some derivatives may exhibit mutagenic properties; thus, careful evaluation is necessary before clinical application .

Data Summary

Activity Type Tested Against Results Reference
AnticancerVarious cancer cell linesSignificant growth inhibition
AntimicrobialBacterial strainsNotable antibacterial activity
ToxicityAmes testSome derivatives showed mutagenicity

Q & A

Q. What are the common synthetic routes for 2-(4-nitrophenyl)-N,6-diphenylpyrimidin-4-amine?

The synthesis typically involves condensation reactions using pyrimidine intermediates. For example, analogous pyrimidine derivatives are synthesized by reacting 6-methyl-2-phenylpyrimidine with substituted aryl amines under reflux in ethanol. Key steps include nucleophilic substitution at the pyrimidine ring and purification via recrystallization .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR/IR : 1H and 13C NMR confirm substituent positions and hydrogen environments. IR identifies functional groups like C=N and NO2 stretches.
  • X-ray crystallography : Resolves bond lengths, angles, and dihedral angles. For instance, dihedral angles between the pyrimidine ring and phenyl groups (e.g., 12.8° and 86.1°) reveal torsional strain . SHELX software (e.g., SHELXL) refines structural models using single-crystal diffraction data .

Q. How does the 4-nitrophenyl substituent influence chemical reactivity?

The electron-withdrawing nitro group enhances electrophilicity at the pyrimidine ring, facilitating nucleophilic substitutions. This is critical in reactions like glycosidation, where nitrophenyl derivatives act as intermediates .

Advanced Research Questions

Q. How can conformational flexibility be analyzed using X-ray crystallography?

Conformational analysis involves measuring dihedral angles between the pyrimidine core and substituents. For example, intramolecular N—H⋯N hydrogen bonds (e.g., closing a six-membered ring) and weak C—H⋯O/π interactions stabilize specific conformations. SHELXL refinement is essential for resolving these features .

Q. How to resolve contradictions in biological activity data across studies?

  • Reproducibility : Verify assay conditions (e.g., microbial strains, solvent controls).
  • Structural validation : Confirm compound purity and conformation via crystallography. For example, hydrogen bonding (N—H⋯N) in pyrimidine derivatives correlates with antimicrobial activity .
  • Dose-response studies : Establish structure-activity relationships (SAR) by synthesizing analogs with modified aryl or amino groups .

Q. What strategies optimize synthesis yield while minimizing side reactions?

  • Reaction monitoring : Use HPLC or TLC to track intermediate formation.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency.
  • Catalysis : Transition-metal catalysts (e.g., Pd) may enhance cross-coupling steps, as seen in related pyrimidine syntheses .

Q. How to design analogs for improved bioactivity using computational methods?

  • Docking studies : Predict binding interactions with target enzymes (e.g., bacterial dihydrofolate reductase).
  • QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with activity.
  • Synthetic validation : Prioritize analogs with predicted high affinity, then validate via crystallography and microbiological assays .

Data Contradiction Analysis

Q. How to address discrepancies in reported crystal structures?

  • Polymorphism screening : Test crystallization conditions (solvent, temperature) to identify polymorphs.
  • Hydrogen bonding analysis : Compare intermolecular interactions (e.g., C—H⋯O vs. N—H⋯N) across studies. For example, polymorphism in N-(4-chlorophenyl) analogs shows distinct dihedral angles (5.2° vs. 6.4°) due to packing differences .

Q. Why do similar pyrimidine derivatives exhibit varying biological activities?

  • Substituent effects : Electron-withdrawing groups (e.g., NO2) increase electrophilicity, enhancing target binding.
  • Conformational constraints : Bulky substituents (e.g., trifluoromethyl) may hinder binding in certain conformations.
  • Assay variability : Differences in microbial strains or incubation times can alter observed IC50 values .

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